
Butirosin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Butirosin is an aminoglycoside antibiotic complex produced by the bacterium Bacillus circulans. It is composed of two main components, this compound A and this compound B, and is known for its activity against both Gram-positive and Gram-negative bacteria . This compound is particularly notable for its unique structure, which includes a (S)-4-amino-2-hydroxybutyrate side chain that provides resistance against common antibiotic resistance mechanisms .
Preparation Methods
Synthetic Routes and Reaction Conditions: The biosynthesis of butirosin involves a series of enzymatic reactions within Bacillus circulans. The key steps include the formation of the 2-deoxystreptamine core and the attachment of the (S)-4-amino-2-hydroxybutyrate side chain . The biosynthetic pathway has been elucidated through isotope-feeding experiments and the use of blocked mutants .
Industrial Production Methods: Industrial production of this compound typically involves the fermentation of Bacillus circulans under controlled conditions. The fermentation process is optimized to maximize the yield of this compound A and this compound B. After fermentation, the antibiotic complex is extracted and purified using various chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions: Butirosin undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are crucial for modifying the antibiotic to enhance its efficacy and reduce resistance.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as hydrogen peroxide and potassium permanganate are used to oxidize specific functional groups within this compound.
Reduction: Reducing agents like sodium borohydride are employed to reduce ketone and aldehyde groups.
Major Products: The major products formed from these reactions include modified this compound derivatives with enhanced antibacterial properties and reduced susceptibility to resistance mechanisms .
Scientific Research Applications
Butirosin has a wide range of scientific research applications:
Chemistry: It is used as a model compound for studying aminoglycoside biosynthesis and for developing new synthetic methodologies.
Biology: this compound is employed in research on bacterial resistance mechanisms and the development of new antibiotics.
Mechanism of Action
Butirosin exerts its antibacterial effects by binding to the bacterial ribosome and inhibiting protein synthesis. Specifically, it interacts with the 30S subunit of the ribosome, causing misreading of the mRNA and leading to the production of defective proteins . This mechanism is similar to other aminoglycosides but is enhanced by the presence of the (S)-4-amino-2-hydroxybutyrate side chain, which provides resistance to enzymatic degradation .
Comparison with Similar Compounds
Neomycin: Known for its broad-spectrum antibacterial activity but lacks the unique side chain of butirosin.
Kanamycin: Similar in structure but less effective against resistant bacteria compared to this compound.
Gentamicin: Widely used in clinical settings but has higher nephrotoxicity and ototoxicity compared to this compound.
Properties
Molecular Formula |
C21H41N5O12 |
|---|---|
Molecular Weight |
555.6 g/mol |
IUPAC Name |
4-amino-N-[(1S,2R,3S,4S,5R)-5-amino-4-[(2R,3R,4R,5S,6R)-3-amino-6-(aminomethyl)-4,5-dihydroxyoxan-2-yl]oxy-3-[(2S,3R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]oxy-2-hydroxycyclohexyl]-2-hydroxybutanamide |
InChI |
InChI=1S/C21H41N5O12/c22-2-1-8(28)19(34)26-7-3-6(24)17(37-20-11(25)15(32)13(30)9(4-23)35-20)18(12(7)29)38-21-16(33)14(31)10(5-27)36-21/h6-18,20-21,27-33H,1-5,22-25H2,(H,26,34)/t6-,7+,8?,9-,10-,11-,12-,13-,14+,15-,16-,17+,18+,20-,21+/m1/s1 |
InChI Key |
XEQLFNPSYWZPOW-PEILNVOGSA-N |
SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Isomeric SMILES |
C1[C@H]([C@@H]([C@H]([C@@H]([C@H]1NC(=O)C(CCN)O)O)O[C@H]2[C@@H]([C@H]([C@H](O2)CO)O)O)O[C@@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CN)O)O)N)N |
Canonical SMILES |
C1C(C(C(C(C1NC(=O)C(CCN)O)O)OC2C(C(C(O2)CO)O)O)OC3C(C(C(C(O3)CN)O)O)N)N |
Synonyms |
Anhydrous Butirosin Sulfate Butirosin Butirosin A Butirosin B Butirosin Sulfate Butirosin Sulfate, Anhydrous Butirosin Sulphate Butirosins Sulfate, Anhydrous Butirosin Sulfate, Butirosin Sulphate, Butirosin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


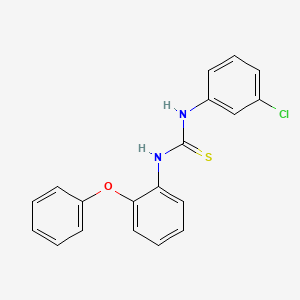
![N-[4-({[(4-tert-butylphenyl)carbonyl]carbamothioyl}amino)-2-methoxyphenyl]thiophene-2-carboxamide](/img/structure/B1223414.png)
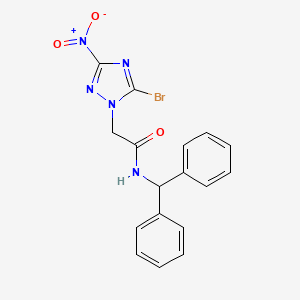

![methyl 5-[(diethylamino)carbonyl]-4-methyl-2-(pentanoylamino)-3-thiophenecarboxylate](/img/structure/B1223422.png)
![N-[5-methyl-2-(4-methylphenyl)-3-pyrazolyl]-2-[(7-methyl-4-oxo-2,3-dihydro-1H-cyclopenta[c][1]benzopyran-9-yl)oxy]acetamide](/img/structure/B1223424.png)
![2-(butylamino)-3-(3-chlorophenyl)-7-methyl-6,8-dihydro-5H-pyrido[2,3]thieno[2,4-b]pyrimidin-4-one](/img/structure/B1223425.png)
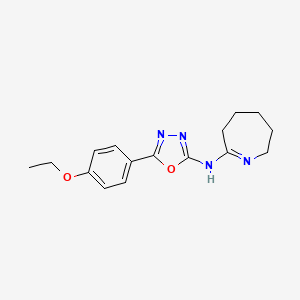
![2,6-dichloro-N-[2-(methylthio)-1,3-benzothiazol-6-yl]benzenesulfonamide](/img/structure/B1223429.png)
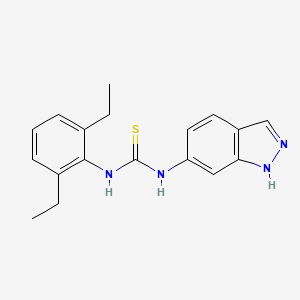
![(2Z)-N-butyl-2-cyano-2-[(5E)-5-[[2-(difluoromethoxy)phenyl]methylidene]-3-(3-methoxypropyl)-4-oxo-1,3-thiazolidin-2-ylidene]acetamide](/img/structure/B1223433.png)
![4-[3-(2-Phenoxyethoxy)-2-quinoxalinyl]morpholine](/img/structure/B1223435.png)
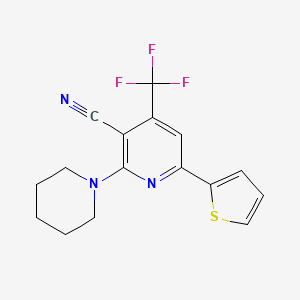
![2-[2-(Methylsulfamoyl)-5-(trifluoromethyl)phenyl]sulfinylbenzoic acid](/img/structure/B1223438.png)
